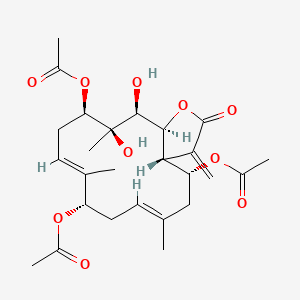

Michaolide I

Beschreibung

Michaolide I is a cembranoid diterpene isolated from the soft coral Lobophytum michaelae, a marine organism collected from the South China Sea . Assuming this compound corresponds to a member of this series (e.g., Michaolide L or another variant), its isolation involves solvent extraction (CH₂Cl₂), silica gel chromatography, and RP-18 HPLC purification . Key structural features include a 14-membered cembrane skeleton with oxygenated functional groups, such as acetyloxy substituents and α-exo-methylene-γ-lactone moieties, which are critical for bioactivity .

Michaolides exhibit potent cytotoxicity against cancer cell lines, including P-388 (mouse lymphocytic leukemia), HT-29 (human colon adenocarcinoma), and A-549 (human lung carcinoma), with IC₅₀ values ranging from 0.5 to 10.0 μM .

Eigenschaften

Molekularformel |

C26H36O10 |

|---|---|

Molekulargewicht |

508.6 g/mol |

IUPAC-Name |

[(3aR,4R,6E,9S,10E,13R,14R,15S,15aS)-4,13-diacetyloxy-14,15-dihydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-4,5,8,9,12,13,15,15a-octahydro-3aH-cyclotetradeca[b]furan-9-yl] acetate |

InChI |

InChI=1S/C26H36O10/c1-13-8-10-19(33-16(4)27)14(2)9-11-21(35-18(6)29)26(7,32)24(30)23-22(15(3)25(31)36-23)20(12-13)34-17(5)28/h8-9,19-24,30,32H,3,10-12H2,1-2,4-7H3/b13-8+,14-9+/t19-,20+,21+,22+,23-,24-,26-/m0/s1 |

InChI-Schlüssel |

HSXKORWNAMLPAT-DHJPSPATSA-N |

Isomerische SMILES |

C/C/1=C\C[C@@H](/C(=C/C[C@H]([C@]([C@H]([C@@H]2[C@@H]([C@@H](C1)OC(=O)C)C(=C)C(=O)O2)O)(C)O)OC(=O)C)/C)OC(=O)C |

Kanonische SMILES |

CC1=CCC(C(=CCC(C(C(C2C(C(C1)OC(=O)C)C(=C)C(=O)O2)O)(C)O)OC(=O)C)C)OC(=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations

The Michaolide series (L–Q) and Lobomichaolide (7) share a common cembranoid backbone but differ in substituent patterns, which directly influence their bioactivity:

Key Observations :

- Acetyloxy Groups : The presence of acetyloxy substituents at C-14 and C-18 (e.g., Michaolide L) enhances cytotoxicity, likely by improving membrane permeability or target binding .

- α-Exo-Methylene-γ-Lactone : This moiety is essential for activity, as its absence (e.g., Michaolide O) results in complete loss of cytotoxicity .

- Substituent Position : Shifting acetyloxy groups (e.g., Michaolide N’s C-9 vs. C-10) reduces potency, indicating steric or electronic sensitivity in target interactions .

Functional Analogues from Sinularia Species

Cembranoids from the genus Sinularia, such as sinulariolide and flexibilide B, share structural motifs with Michaolides but exhibit divergent bioactivities:

Research Findings and Implications

- Structure-Activity Relationships (SAR): The α-exo-methylene-γ-lactone group is a non-negotiable pharmacophore for cytotoxicity, likely inducing apoptosis via Michael addition to cellular thiols . Acetyloxy groups at C-14 and C-18 synergize with the lactone moiety to enhance potency, as seen in Michaolide L’s sub-micromolar IC₅₀ values .

- Synthetic Challenges : The complex oxygenation pattern and stereochemistry of Michaolides pose significant barriers to total synthesis, necessitating continued exploration of natural sources .

- Therapeutic Potential: Michaolides’ selectivity for cancer cells over HEL cells (e.g., Michaolide L’s 5-fold selectivity for P-388 vs. HEL) warrants further preclinical evaluation .

Q & A

Basic Research Questions

Q. How can a PICOT framework be applied to formulate a research question investigating the pharmacological effects of Michaolide I?

- Methodological Answer : Use the PICOT structure to define:

- P opulation: Target organism or cell line (e.g., "human cancer cell lines").

- I ntervention: Dosage and administration of this compound.

- C omparison: Control groups (e.g., untreated cells or standard chemotherapy agents).

- O utcome: Measurable endpoints (e.g., apoptosis rates, IC50 values).

- T ime: Duration of exposure and observation periods.

Example: "In human breast cancer cell lines (P), how does 48-hour exposure to this compound at 10 µM (I) compared to paclitaxel (C) affect apoptosis markers (O) over 72 hours (T)?" .

Q. What are the standard protocols for synthesizing and characterizing this compound in laboratory settings?

- Methodological Answer :

- Synthesis : Use stereoselective methods (e.g., asymmetric catalysis) to replicate the diterpene backbone, referencing published procedures for similar compounds.

- Characterization : Employ NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural validation.

- Purity : Include HPLC chromatograms with retention times and peak-area percentages in supplementary materials .

Q. Which analytical techniques are critical for assessing this compound’s stability under varying physiological conditions?

- Methodological Answer :

- In vitro stability : Use LC-MS to track degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours.

- Temperature sensitivity : Conduct accelerated stability studies at 40°C/75% RH, comparing results to ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values of this compound across different cancer models?

- Methodological Answer :

- Meta-analysis : Systematically review experimental variables (e.g., cell passage number, assay type, solvent used) using PRISMA guidelines.

- Standardization : Replicate studies under controlled conditions, adhering to CONSORT criteria for in vitro experiments.

- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability .

Q. What strategies optimize this compound’s synthetic yield while preserving its stereochemical integrity?

- Methodological Answer :

- Catalyst screening : Test chiral ligands (e.g., BINOL derivatives) in asymmetric cyclization steps.

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.

- Scale-up protocols : Include DOE (Design of Experiments) to identify critical parameters (temperature, solvent polarity) affecting enantiomeric excess .

Q. How should multi-omics approaches be designed to elucidate this compound’s mechanism of action in neurodegenerative models?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated neuronal cells, using DESeq2 for differential expression analysis.

- Proteomics : Integrate SWATH-MS data to identify protein interaction networks perturbed by this compound.

- Metabolomics : Apply pathway enrichment tools (e.g., MetaboAnalyst) to map metabolic shifts linked to neuroprotection .

Q. What methodologies ensure reproducibility when studying this compound’s off-target effects in vivo?

- Methodological Answer :

- Blinding : Implement double-blind dosing in animal studies to reduce observer bias.

- Positive/Negative controls : Include reference compounds with known target profiles (e.g., cyclosporine for immunosuppression).

- Data transparency : Deposit raw mass spectrometry files in public repositories (e.g., MetaboLights) with FAIR-compliant metadata .

Methodological Best Practices

- Data Contradictions : Use funnel plots to assess publication bias in existing literature on this compound’s bioactivity .

- Supplementary Materials : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for depositing crystallographic data (CIF files) and spectral evidence .

- Ethical Compliance : Document IRB approvals for studies using primary human tissues, citing protocols from APPLICATION FOR RESEARCH INVOLVING HUMAN SUBJECTS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.